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Introduction

Cetrimonium tosylate (CTAT) is a cationic detergent that holds potential for application in

nucleic acid extraction, a critical first step in gene sequencing workflows. While specific

protocols detailing the use of CTAT are not widely documented, its structural and functional

similarity to the well-established cationic detergent Cetrimonium bromide (CTAB) suggests its

utility in similar applications. CTAB-based methods are renowned for their efficacy in lysing

cells and removing contaminating polysaccharides and polyphenols, particularly from

challenging sample types such as plants and fungi.[1][2] This document provides a detailed

overview of the principles of cationic detergent-based DNA extraction and offers generalized

protocols adapted from established CTAB methods, which can serve as a starting point for

developing and optimizing CTAT-based procedures for gene sequencing sample preparation.

The primary function of cationic detergents like CTAB, and presumably CTAT, in DNA extraction

is to form complexes with proteins and other cellular components, facilitating their removal.[1]

In a low-salt environment, these detergents precipitate nucleic acids, while in a high-salt buffer,

they effectively precipitate polysaccharides.[1] This differential solubility is a cornerstone of

these extraction methods, enabling the purification of high-quality DNA suitable for downstream

applications such as PCR and next-generation sequencing (NGS).[3][4]
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Experimental Protocols
The following protocols are adapted from widely used CTAB DNA extraction methods and can

be optimized for use with Cetrimonium tosylate. Researchers should consider these as a

baseline and may need to adjust reagent concentrations and incubation times depending on

the specific sample type.

Protocol 1: General DNA Extraction from Plant Tissue
This protocol is designed for the isolation of genomic DNA from fresh, frozen, or freeze-dried

plant tissues.[1][2]

Materials:

Cetrimonium Tosylate (CTAT) Lysis Buffer (see Table 1 for composition)

24:1 Chloroform:Isoamyl Alcohol

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

RNase A (10 mg/mL)

Liquid Nitrogen

Procedure:

Grind 50-100 mg of plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid

nitrogen.

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) CTAT Lysis Buffer and vortex thoroughly to mix.

Incubate the mixture at 65°C for 60 minutes in a water bath or heat block, with occasional

inversion.
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Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5-10

minutes to form an emulsion.

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol. Mix gently by inversion

until a white DNA precipitate is visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation.

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant without disturbing the pellet.

Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at

4°C.

Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

Resuspend the DNA pellet in 50-100 µL of TE buffer. Incubate at 65°C for 10 minutes to aid

dissolution.

Store the purified DNA at -20°C.

Protocol 2: Modified Protocol for Fungal Mycelia
This protocol is an adaptation for extracting DNA from fungal mycelia, which often contain

compounds that can inhibit downstream enzymatic reactions.[2]

Materials:

Cetrimonium Tosylate (CTAT) Lysis Buffer (see Table 1 for composition, a lower percentage

of the cationic detergent may be required)

24:1 Chloroform:Isoamyl Alcohol
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Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

RNase A (10 mg/mL)

Liquid Nitrogen

Procedure:

Harvest 50-100 mg of fresh or freeze-dried fungal mycelia.

Grind the mycelia to a fine powder using a mortar and pestle with liquid nitrogen.

Transfer the powder to a 2 mL microcentrifuge tube.

Add 800 µL of pre-warmed (60°C) CTAT Lysis Buffer and vortex vigorously.

Incubate at 60°C for 60 minutes with gentle shaking.

Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5

minutes.

Centrifuge at 14,000 rpm for 10 minutes at room temperature.

Transfer the upper aqueous phase to a clean tube.

Optional: Repeat the chloroform:isoamyl alcohol extraction if the aqueous phase is not clear.

Add 2/3 volume of ice-cold isopropanol to the aqueous phase and mix gently.

Incubate at -20°C for 30 minutes.

Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the DNA.

Wash the pellet twice with 500 µL of ice-cold 70% ethanol.
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Air-dry the pellet and resuspend in 50 µL of TE buffer containing RNase A (final

concentration 20 µg/mL).

Store the DNA at -20°C.

Data Presentation
The following tables summarize the typical compositions of lysis buffers and centrifugation

parameters used in cationic detergent-based DNA extraction protocols. These values can be

used as a starting point for optimization with Cetrimonium tosylate.

Table 1: Composition of a General Cetrimonium Tosylate (CTAT) Lysis Buffer

Component Concentration Purpose

Tris-HCl (pH 8.0) 100 mM Buffering agent to maintain pH

NaCl 1.4 M
Aids in the removal of

polysaccharides

EDTA (pH 8.0) 20 mM
Chelates divalent cations,

inhibiting DNase activity

Cetrimonium Tosylate (CTAT) 2-4% (w/v)
Lyses cell membranes and

precipitates DNA

Polyvinylpyrrolidone (PVP) 1-2% (w/v)
Binds and removes

polyphenolic compounds

β-mercaptoethanol 0.2% (v/v)
Reducing agent that inhibits

oxidation of polyphenols

Note: The optimal concentration of CTAT may vary depending on the sample type. A 2%

concentration is often sufficient for freeze-dried tissues, while 3-4% may be necessary for fresh

tissues with high water content.[2]

Table 2: Standard Centrifugation Parameters
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Step Speed Time Temperature

Phase Separation 12,000 - 14,000 x g 10 - 15 min Room Temperature

DNA Pelleting 12,000 - 14,000 rpm 10 - 15 min 4°C

Pellet Washing 12,000 - 14,000 rpm 5 min 4°C

Visualizations
The following diagrams illustrate the general workflow and the principle of cationic detergent-

based DNA extraction.

Caption: General workflow for DNA extraction using a cationic detergent-based method.

Caption: Mechanism of DNA purification using a cationic detergent in a high-salt buffer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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